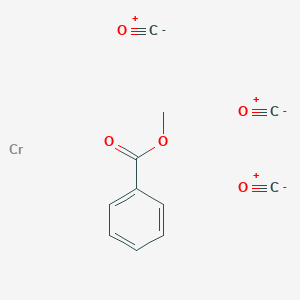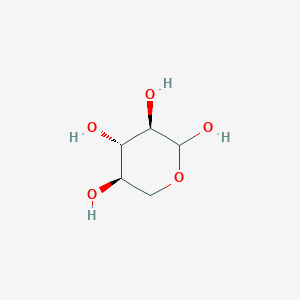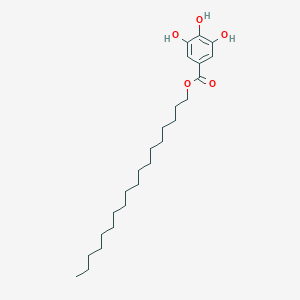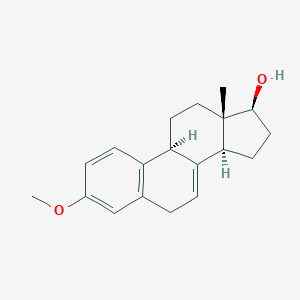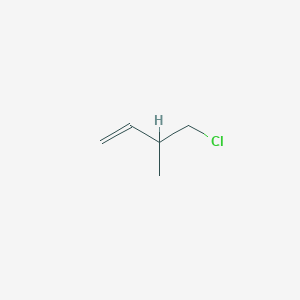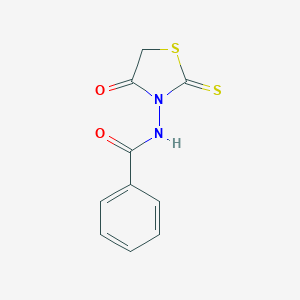
3-Cyclopenten-1-one
概要
説明
3-Cyclopenten-1-one is a cyclic ketone that is found in nature and is found in many organic compounds. It is a versatile and valuable intermediate for the synthesis of many compounds. This compound has been studied extensively for its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and potential future directions.
科学的研究の応用
Vibrational Analysis : Infrared and Raman spectra of 3-Cyclopenten-1-one have been recorded across different phases (vapor, liquid, solid), revealing accord with the molecule's planar C2ν structure (Lewis & Laane, 1975).
Ring-Puckering : The far-infrared spectrum of this compound in the vapor phase shows a broad absorption due to ring-puckering vibration, indicative of a planar ring structure (Lewis & Laane, 1974).
Isomerization Reactions : Substituted 3-Cyclopenten-1-ones undergo isomerization under thermal and catalytic conditions, characterized by high stereoselectivity (Gelmi, Pocar, & Trimarco, 1987).
Intramolecular Hydrogen Bonding : Theoretical calculations on 3-Cyclopenten-1-ol, a related molecule, show the presence of pi-type intramolecular hydrogen bonding affecting its conformational changes (Al‐Saadi, Ocola, & Laane, 2010).
Effects of Conjugation : Studies on the vapor absorption spectra of this compound and its derivatives illustrate the effects of conjugation on its nπ* states, impacting molecular structure and behavior (Gordon & Orr, 1988).
Conformation and Internal Rotation : Microwave spectroscopy of 3-methyl-2-cyclopenten-1-one reveals insights into its conformation and barrier to internal rotation (Li, 1984).
Microreaction Systems : High-pressure microreaction systems have been used for synthesizing 1-methyl-1-cyclopenten-3-one, demonstrating the significance of feed flow rates and residence time in the process (Choe et al., 2008).
Gas-Phase Reactions with Ozone : Reactions of ozone with cyclopentene, including derivatives like this compound, produce various carbonyl compounds, informing about reaction mechanisms and product formation (Atkinson, Tuazon, & Aschmann, 1995).
Use in Fragrances : Toxicologic and dermatologic reviews of various substituted cyclopentenones, including those related to this compound, have been conducted to assess their safety as fragrance ingredients (Scognamiglio, Jones, Letizia, & Api, 2012).
Photosensitized Decomposition : The mercury photosensitized decomposition of this compound produces carbon monoxide and 1,3-butadiene, offering insights into molecular dissociation processes (Nakamura, Koda, & Akita, 1978).
Safety and Hazards
3-Cyclopenten-1-one is a combustible liquid . It causes serious eye irritation and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
作用機序
Target of Action
It’s known that cyclopentenones, a class of compounds to which 3-cyclopenten-1-one belongs, are versatile electrophiles employed in a variety of addition reactions .
Mode of Action
Cyclopentenones are known to participate in various addition reactions, including conjugate addition of organocopper nucleophiles, michael reaction with silyl enol ethers, and siloxanes, diels-alder cycloadditions, and phosphoniosilylations . These reactions suggest that this compound may interact with its targets through similar mechanisms.
Biochemical Pathways
A study on peppermint chemotype grown in a controlled environment showed significant changes in plant metabolism and chemical composition, evidenced mainly by differences in the levels of 2-hydroxy-3-(3-methyl-2-butenyl)-3-cyclopenten-1-one . This suggests that this compound may have a role in the biosynthesis of certain volatile compounds in plants.
Result of Action
Given its potential role in the biosynthesis of certain volatile compounds in plants , it may influence the production of these compounds, thereby affecting the plant’s aroma and other characteristics.
特性
IUPAC Name |
cyclopent-3-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O/c6-5-3-1-2-4-5/h1-2H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQAVUGAZLAPNJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90162343 | |
| Record name | Cyclopent-3-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90162343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14320-37-7 | |
| Record name | 3-Cyclopenten-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14320-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopent-3-en-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014320377 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopent-3-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90162343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopent-3-en-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.770 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

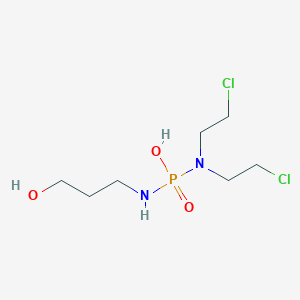
![6-Oxabicyclo[3.1.0]hexane-2,4-diol,diacetate,(1R,2S,4R,5S)-rel-(9CI)](/img/structure/B76699.png)

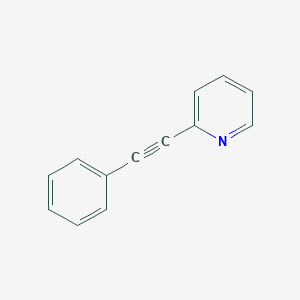
![9,10-Anthracenedione, 1-amino-4-hydroxy-2-[(6-hydroxyhexyl)oxy]-](/img/structure/B76703.png)
